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cGMP-HTL

Autophagy Ubiquitination Targeted Protein Degradation

cGMP-HTL is an AUTAC for selective degradation of HaloTag-fused proteins via autophagy. Unlike cGMP analogs (PKG agonists) or general autophagy inducers (Rapamycin), it uses S-guanylation for target-specific K63 ubiquitination and lysosomal clearance. Enables acute, tunable protein depletion superior to CRISPR/siRNA, and comparative pathway analysis vs. PROTACs. Validated for mitochondrial mitophagy studies. A unique chemical tool—not replaceable by 8-Br-cGMP, 8-pCPT-cGMP, Rapamycin, or CCCP.

Molecular Formula C31H51ClN7O14PS
Molecular Weight 844.3 g/mol
Cat. No. B15074173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecGMP-HTL
Molecular FormulaC31H51ClN7O14PS
Molecular Weight844.3 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl
InChIInChI=1S/C31H51ClN7O14PS/c1-20(40)35-21(27(42)34-7-9-47-11-13-49-15-17-50-16-14-48-12-10-46-8-5-3-2-4-6-32)19-55-31-36-23-26(37-30(33)38-28(23)43)39(31)29-24(41)25-22(52-29)18-51-54(44,45)53-25/h21-22,24-25,29,41H,2-19H2,1H3,(H,34,42)(H,35,40)(H,44,45)(H3,33,37,38,43)/t21-,22+,24?,25-,29+/m0/s1
InChIKeyFDOKYSQWSIEUBX-SGPGPASMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cGMP-HTL: A Targeted Autophagy Chimera (AUTAC) for Programmable Protein Degradation


cGMP-HTL (cGMP-HaloTag-ligand) is a heterobifunctional small molecule that functions as an Autophagy-Targeting Chimera (AUTAC) . Its structure is distinct from canonical cyclic nucleotide signaling analogs. It comprises three essential modules: (1) a HaloTag ligand (HT-ligand) that binds to a HaloTag-fused protein of interest, (2) a chemical linker, and (3) a Cys-S-cGMP moiety, which acts as a degradation tag (autophagy tag) . This modular architecture allows cGMP-HTL to selectively recruit target proteins to the autophagy-lysosome pathway, inducing their degradation via S-guanylation-mediated ubiquitination of the protein or associated organelle .

Why cGMP-HTL Cannot Be Substituted by Conventional cGMP Analogs or Other Autophagy Inducers


Substituting cGMP-HTL with a generic cGMP analog (e.g., 8-Br-cGMP, 8-pCPT-cGMP) or a classical autophagy inducer (e.g., Rapamycin) is scientifically invalid due to a complete divergence in mechanism and application. cGMP-HTL does not function as a direct agonist of cGMP-dependent protein kinase (PKG) or cyclic nucleotide-gated (CNG) channels . Instead, it operates as a bifunctional degrader that leverages S-guanylation to specifically tag and eliminate proteins fused to the HaloTag system . While other autophagy modulators broadly affect cellular catabolism, cGMP-HTL provides target-specific degradation. The following quantitative evidence details these non-overlapping functional profiles, highlighting why cGMP-HTL is a distinct chemical tool not interchangeable with signaling-focused cGMP derivatives [1].

cGMP-HTL Quantitative Evidence: Mechanism-Specific Activity and Targeted Degradation Kinetics


Targeted Autophagy via K63-Linked Ubiquitination: Differentiation from Signaling Analogs

cGMP-HTL functions not as a signaling analog but as an Autophagy-Targeting Chimera (AUTAC) . Its primary biochemical activity is the induction of K63-linked ubiquitination, a post-translational modification that serves as a signal for selective autophagy . This contrasts with canonical cGMP analogs like 8-pCPT-cGMP, which exert their effects through direct binding and activation of protein kinases (PKG, EC50 in nanomolar to low micromolar range) or ion channels (CNG channels, EC50 of 0.5 μM) [1]. cGMP-HTL's activity is measured not by its affinity for these signaling proteins but by its capacity to tag and degrade a HaloTag-fused target protein .

Autophagy Ubiquitination Targeted Protein Degradation

Selective Degradation Kinetics of S-Guanylated EGFP in Cellular Models

The functional outcome of cGMP-HTL treatment is the selective degradation of the target protein. Quantitative analysis using a HeLa cell line stably expressing an EGFP-HT (HaloTag) fusion protein demonstrates that treatment with cGMP-HTL at 10 μM results in a time-dependent decrease in both S-guanylated EGFP and total intact EGFP levels over a 24-hour period . This directly demonstrates the compound's efficacy in initiating targeted autophagic flux. In contrast, classical autophagy inducers like Rapamycin induce a global, non-selective autophagic response, which can confound experimental results by degrading many cellular components.

HaloTag S-guanylation PROTAC/AUTAC

Degradation Pathway Selectivity: Harnessing Autophagy-Lysosome Over the Ubiquitin-Proteasome System

cGMP-HTL, as an AUTAC, directs target proteins to the autophagy-lysosome pathway. This is a crucial differentiation from other targeted protein degradation (TPD) technologies like PROTACs (Proteolysis-Targeting Chimeras), which rely on hijacking E3 ubiquitin ligases to mark proteins for degradation via the ubiquitin-proteasome system (UPS) . The ability of cGMP-HTL to clear larger cellular structures, such as damaged mitochondria (mitophagy) or protein aggregates, is a class-level advantage of engaging the autophagic machinery, which is capable of degrading bulky cargoes that are inaccessible to the proteasome .

Autophagy Proteasome Chemical Biology

Optimal Scientific Applications for cGMP-HTL Based on Validated Mechanisms


Selective and Inducible Loss-of-Function Studies of HaloTag-Fused Proteins

cGMP-HTL is an ideal chemical tool for creating inducible protein knockdown models. By fusing the HaloTag to any protein of interest, researchers can use cGMP-HTL (e.g., at 10 μM ) to rapidly and selectively degrade that protein via the AUTAC mechanism . This is superior to traditional genetic knockout (CRISPR/Cas9) or RNA interference (siRNA) methods, which can be slow, incomplete, or cause genetic compensation, and to broad-spectrum autophagy inducers (e.g., Rapamycin), which lack target specificity . This approach allows for precise temporal control over protein depletion, enabling the study of acute protein loss on cellular phenotypes.

Investigating Mechanisms of Selective Mitophagy and Organelle Quality Control

Based on its demonstrated ability to increase K63-linked ubiquitination on mitochondria , cGMP-HTL serves as a valuable probe for studying mitochondrial quality control (mitophagy). By tagging mitochondrial outer membrane proteins with HaloTag, researchers can use cGMP-HTL to force the autophagic clearance of mitochondria in a controlled manner . This provides a cleaner system for dissecting the molecular requirements and downstream effects of mitophagy compared to general stressors like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or oligomycin/antimycin A, which can cause widespread cellular damage and non-specific autophagy.

Differentiating the Roles of the Autophagy-Lysosome and Ubiquitin-Proteasome Systems in Protein Homeostasis

cGMP-HTL's mechanism allows for the targeted delivery of protein cargo specifically to the autophagy-lysosome pathway, bypassing the ubiquitin-proteasome system (UPS) . In comparative studies, researchers can use cGMP-HTL to degrade a HaloTag-fused protein via autophagy and compare its effects to the degradation of the same protein via a PROTAC molecule, which engages the UPS . This comparative approach provides a powerful method for dissecting the distinct and overlapping roles of the two major cellular degradation pathways in processes such as disease pathogenesis, stress response, and drug resistance, offering insights that are unattainable with non-specific inhibitors like MG132 (proteasome) or Bafilomycin A1 (autophagy).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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